molecular formula C7H8NO+ B13889908 Pyridinium, 4-formyl-1-methyl- CAS No. 4662-71-9

Pyridinium, 4-formyl-1-methyl-

Cat. No.: B13889908
CAS No.: 4662-71-9
M. Wt: 122.14 g/mol
InChI Key: ANRUYQWAIMLNCS-UHFFFAOYSA-N
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Description

Pyridinium, 4-formyl-1-methyl-: is an organic compound that belongs to the class of pyridinium salts. It is widely used in organic synthesis, particularly for the conversion of primary amines to carbonyl compounds such as aldehydes and ketones. This compound is known for its mild reaction conditions, making it suitable for compounds with sensitive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium, 4-formyl-1-methyl- can be synthesized through the reaction of N-methylpyridine with paraformaldehyde and benzenesulfonic acid. The reaction typically occurs under mild conditions, making it an efficient method for producing this compound .

Industrial Production Methods: Industrial production of Pyridinium, 4-formyl-1-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-formyl-1-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Pyridinium, 4-formyl-1-methyl- involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • Pyridinium, 4-formyl-1-ethyl-
  • Pyridinium, 4-formyl-1-propyl-
  • Pyridinium, 4-formyl-1-butyl-

Comparison: Pyridinium, 4-formyl-1-methyl- is unique due to its specific reactivity and mild reaction conditions. Compared to its analogs with longer alkyl chains, it offers better solubility and reactivity in certain chemical processes .

Properties

IUPAC Name

1-methylpyridin-1-ium-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO/c1-8-4-2-7(6-9)3-5-8/h2-6H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRUYQWAIMLNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963625
Record name 4-Formyl-1-methylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4662-71-9
Record name 4-Formyl-1-methylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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